![molecular formula C16H12Br2FN3O3 B11118421 N-({N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11118421.png)
N-({N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that features a combination of bromine, fluorine, and hydrazine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Step 1: Synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde
Starting Materials: 2-hydroxybenzaldehyde, bromine
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature. Bromine is added dropwise to the solution of 2-hydroxybenzaldehyde.
Product: 3,5-Dibromo-2-hydroxybenzaldehyde
-
Step 2: Formation of Hydrazone
Starting Materials: 3,5-Dibromo-2-hydroxybenzaldehyde, hydrazine hydrate
Reaction Conditions: The reaction is conducted in ethanol under reflux conditions.
Product: (E)-(3,5-Dibromo-2-hydroxyphenyl)methylidenehydrazine
-
Step 3: Synthesis of N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
Starting Materials: (E)-(3,5-Dibromo-2-hydroxyphenyl)methylidenehydrazine, 3-fluorobenzoyl chloride
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Product: N-({N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
Industrial Production Methods
Industrial production of this compound would likely involve the same synthetic steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and hydrazine functional groups.
Reduction: Reduction reactions can target the carbonyl and imine groups.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Oxidized derivatives with modified hydroxy and hydrazine groups
Reduction: Reduced derivatives with modified carbonyl and imine groups
Substitution: Substituted derivatives with different functional groups replacing bromine
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Chemistry:
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The hydrazine and carbonyl groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes. The bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-({N’-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
- N-({N’-[(E)-(3,5-Diiodo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
Uniqueness
- Bromine Substitution : The presence of bromine atoms distinguishes this compound from its chloro and iodo analogs, potentially altering its reactivity and biological activity.
- Fluorine Atom : The fluorine atom can enhance the compound’s stability and lipophilicity, influencing its pharmacokinetic properties.
Propriétés
Formule moléculaire |
C16H12Br2FN3O3 |
|---|---|
Poids moléculaire |
473.09 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C16H12Br2FN3O3/c17-11-4-10(15(24)13(18)6-11)7-21-22-14(23)8-20-16(25)9-2-1-3-12(19)5-9/h1-7,24H,8H2,(H,20,25)(H,22,23)/b21-7+ |
Clé InChI |
RIGGTNUQEPZAAS-QPSGOUHRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,3,3,4,4,4-Heptafluoro-N-{3-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-5-methyl-1,4-dioxan-2-YL}butanamide](/img/structure/B11118338.png)
![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11118339.png)
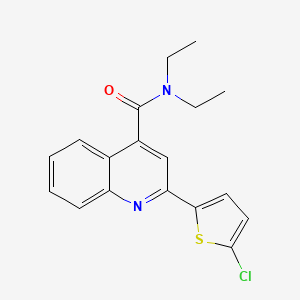
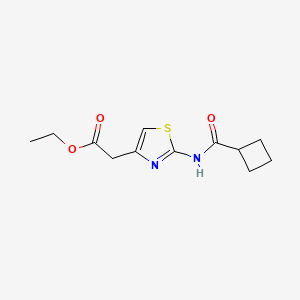
![5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11118366.png)
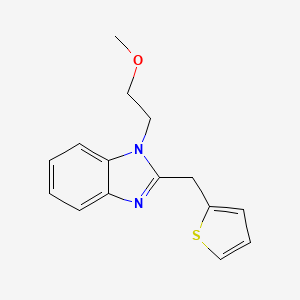
![Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11118377.png)
![N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11118378.png)
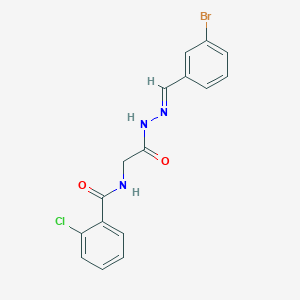
![N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11118390.png)
![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea](/img/structure/B11118394.png)
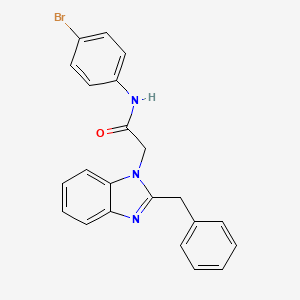
![4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium](/img/structure/B11118404.png)
![N-(3-Chlorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11118412.png)
